molecular formula C13H11NO2 B056076 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid CAS No. 124221-71-2

3'-Amino-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B056076
CAS No.: 124221-71-2
M. Wt: 213.23 g/mol
InChI Key: RQKFSJNOPKCEJI-UHFFFAOYSA-N
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Description

3’-Amino-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a biphenyl structure. Biphenyl derivatives are known for their versatility and are widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target bacterial cell division protein ftsz . This protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial agents .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial activity . They may interact with their targets, such as FtsZ, to inhibit bacterial cell division .

Biochemical Pathways

It’s plausible that the compound could interfere with the normal functioning of bacterial cell division, given the potential targeting of ftsz .

Pharmacokinetics

It’s important to note that the ionization state of a drug heavily influences its adme properties . For instance, only the uncharged form of a drug can pass through a membrane by simple diffusion .

Result of Action

Similar compounds have shown significant cytotoxicity toward cancer cell lines . They may induce apoptosis or inhibit cell proliferation, leading to a decrease in the viability of cancer cells .

Action Environment

The action, efficacy, and stability of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its ability to cross cell membranes . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a copper catalyst. Another method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted biphenyl compounds .

Scientific Research Applications

3’-Amino-[1,1’-biphenyl]-3-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-[1,1’-biphenyl]-4-carboxylic acid
  • 2-Amino-[1,1’-biphenyl]-2-carboxylic acid
  • 3-Amino-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

3’-Amino-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the biphenyl structure. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(3-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKFSJNOPKCEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378215
Record name 3'-Amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124221-71-2
Record name 3'-Amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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